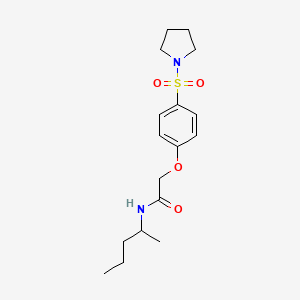
5-(3-nitro-4-(piperidin-1-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-nitro-4-(piperidin-1-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. The compound is also known as PDP-TMPO and has been found to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 5-(3-nitro-4-(piperidin-1-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, it has been found to work by inhibiting the activity of certain enzymes and proteins in the body, leading to the suppression of various biological processes.
Biochemical and Physiological Effects:
The compound has been found to possess several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage. The compound has also been found to possess antioxidant properties, which can help to protect the body from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The compound has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been found to possess a wide range of biological activities. However, there are also some limitations to its use. The compound is highly reactive and can be difficult to handle, and its toxicity levels are not fully understood.
Direcciones Futuras
There are several potential future directions for research on 5-(3-nitro-4-(piperidin-1-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole. One area of interest is the development of new drugs based on the compound's structure and biological activities. Another potential direction is the study of the compound's toxicity levels and its potential side effects. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 5-(3-nitro-4-(piperidin-1-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole can be achieved through a multistep process that involves the reaction of various chemical reagents. The synthesis process has been extensively studied, and several methods have been developed to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
The compound has been the subject of numerous scientific studies due to its potential applications in the development of new drugs. It has been found to possess significant anti-cancer, anti-inflammatory, and anti-tumor activities. The compound has also been found to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
5-(3-nitro-4-piperidin-1-ylphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O6/c1-29-18-12-15(13-19(30-2)20(18)31-3)21-23-22(32-24-21)14-7-8-16(17(11-14)26(27)28)25-9-5-4-6-10-25/h7-8,11-13H,4-6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYONGKJRQMCIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CC(=C(C=C3)N4CCCCC4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[N-(2-phenylethyl)benzenesulfonamido]-N-(prop-2-en-1-yl)acetamide](/img/structure/B7719392.png)









![3-(4-fluorophenyl)-5-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7719448.png)


![ethyl 4-(8-bromo-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamido)benzoate](/img/structure/B7719471.png)